2-Ethynylthiazole 2-Ethynylthiazole
Brand Name: Vulcanchem
CAS No.: 111600-85-2
VCID: VC20865185
InChI: InChI=1S/C5H3NS/c1-2-5-6-3-4-7-5/h1,3-4H
SMILES: C#CC1=NC=CS1
Molecular Formula: C5H3NS
Molecular Weight: 109.15 g/mol

2-Ethynylthiazole

CAS No.: 111600-85-2

Cat. No.: VC20865185

Molecular Formula: C5H3NS

Molecular Weight: 109.15 g/mol

* For research use only. Not for human or veterinary use.

2-Ethynylthiazole - 111600-85-2

Specification

CAS No. 111600-85-2
Molecular Formula C5H3NS
Molecular Weight 109.15 g/mol
IUPAC Name 2-ethynyl-1,3-thiazole
Standard InChI InChI=1S/C5H3NS/c1-2-5-6-3-4-7-5/h1,3-4H
Standard InChI Key CDFUVXUAFYQGMT-UHFFFAOYSA-N
SMILES C#CC1=NC=CS1
Canonical SMILES C#CC1=NC=CS1

Introduction

Chemical Structure and Properties

Molecular Structure

2-Ethynylthiazole consists of a thiazole ring with an ethynyl group (-C≡CH) attached at the 2-position. The thiazole ring itself is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to its aromatic character. The molecular formula of 2-ethynylthiazole is C₅H₃NS . The presence of the ethynyl group at the 2-position of the thiazole ring significantly influences its chemical reactivity and potential applications in synthetic chemistry.

The thiazole ring in this compound exhibits aromaticity due to the delocalization of π-electrons, allowing electrons to move freely between bonds . This characteristic makes the compound relatively stable while maintaining reactive sites for various chemical transformations.

Physical Properties

2-Ethynylthiazole typically appears as a colorless to pale yellow liquid or solid, with the physical state depending on its purity and specific form . The compound's heterocyclic structure with sulfur and nitrogen atoms contributes to its unique physical and chemical properties.

In its pure form, the compound is available commercially at different purity grades, typically ranging from 95% to 98% . These different grades may be suitable for various applications, from analytical standards to synthetic building blocks.

Chemical Reactivity

The reactive ethynyl group (-C≡CH) at the 2-position of the thiazole ring makes 2-ethynylthiazole a versatile intermediate in organic synthesis. This terminal alkyne functionality can participate in various reactions, including:

  • Click chemistry reactions (copper-catalyzed azide-alkyne cycloadditions)

  • Sonogashira coupling reactions

  • Metal-catalyzed cross-coupling reactions

  • Cyclization reactions to form complex heterocyclic systems

The thiazole ring itself is known for its ability to participate in various functionalization reactions, which can enhance the biological activity of the compound or alter its physical properties .

Synthesis Methods

Multiple synthetic approaches have been developed for the preparation of thiazole compounds, which can be adapted for the synthesis of 2-ethynylthiazole. Though the search results don't provide a specific synthetic route for 2-ethynylthiazole, several general methods for thiazole synthesis can be considered:

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic method for preparing thiazole derivatives. This typically involves the condensation of α-haloketones with thiourea or thioamides to form the thiazole ring. For 2-ethynylthiazole, modifications to this approach would be necessary to incorporate the ethynyl functionality.

Cyclization Methods

Several cyclization methods for thiazole synthesis are described in the literature. For example, Wang et al. described a copper-catalyzed oxidative method involving multiple Csp3-H bond breaking to manufacture thiazoles from simple aldehydes, amines, and sulfur in the presence of molecular oxygen . Such methods could potentially be adapted for the synthesis of 2-ethynylthiazole.

Alternative Approaches

Another approach described in the literature involves treating N,N-diformylaminomethyl aryl ketones with phosphorous pentasulfide in the presence of chloroform and triethylamine to produce 5-arylthiazoles . Sanz-Cereva developed a method where α-amino-β-ketoesters are produced by twice acylation of a protected glycine, which then react with Lawesson's reagent to yield 1,3-thiazoles .

These general methods would likely require modification to specifically synthesize 2-ethynylthiazole, but they provide a foundation for potential synthetic strategies.

Product NameReference NumberCAS NumberPurityPrice Range (EUR)
Thiazole, 2-ethynyl-IN-DA00827C111600-85-298%218.00 - 361.00
2-ethynylthiazole10-F512064111600-85-295.0%245.00 - 1,662.00
2-Ethynyl-1,3-thiazole3D-FE170911111600-85-2Min. 95%Discontinued

Different quantity options are also available:

Product ReferenceQuantityPrice (EUR)
10-F512064100mg245.00
10-F512064250mg374.00
10-F512064500mg594.00
10-F5120641g723.00
10-F5120642.5g1,662.00
IN-DA00827C100mg218.00
IN-DA00827C250mg361.00
IN-DA00827C1gTo inquire

The compound is categorized under various chemical classifications including 5-membered heterocycles, halogenated thiazoles, hydrocarbon building blocks, and thiazolidinediones and thiopyrans .

Applications in Research and Development

Synthetic Applications

The ethynyl group at the 2-position of the thiazole ring makes 2-ethynylthiazole valuable as a building block in organic synthesis. This functional group can undergo various transformations:

  • The terminal alkyne can participate in click chemistry reactions

  • Sonogashira coupling reactions can be performed to create carbon-carbon bonds

  • The compound can serve as a precursor to more complex heterocyclic systems

The search results mention that thiazole derivatives are often used as building blocks in the synthesis of more complex molecules, highlighting their importance in both academic and industrial chemistry .

Related Derivatives

A closely related compound to 2-ethynylthiazole is Thiazole, 2-[(trimethylsilyl)ethynyl]- (CAS 113705-15-0), which features a trimethylsilyl-protected ethynyl group. This compound has a molecular formula of C₈H₁₁NSSi and a molecular weight of approximately 181.33 g/mol. The trimethylsilyl group can serve as a protecting group for the terminal alkyne, which can be removed under mild conditions to reveal the ethynyl functionality when needed in synthesis.

Structure-Activity Relationships

The structure of 2-ethynylthiazole offers several sites for potential modification to develop derivatives with enhanced biological activities:

  • The ethynyl group at the 2-position can be functionalized to create various derivatives

  • The thiazole ring itself can be further substituted at positions 4 and 5

  • The ethynyl group can serve as a linker to connect the thiazole core with other pharmacophores

Understanding the structure-activity relationships of thiazole derivatives is crucial for developing new therapeutic agents with improved bioavailability and reduced toxicity. The ethynyl group specifically provides a rigid linear spacer that can influence molecular conformation and receptor interactions.

Research Findings and Future Directions

Research on thiazole derivatives, including compounds like 2-ethynylthiazole, continues to evolve. Current research directions include:

  • Development of novel synthetic methodologies to access functionalized thiazoles more efficiently

  • Investigation of structure-activity relationships to optimize biological activities

  • Exploration of thiazole-based compounds as potential treatments for various diseases

The search results mention that medicinal chemists have been focusing their efforts on thiazole-bearing compounds to develop novel therapeutic agents for a variety of pathological conditions . This ongoing research may lead to new applications for 2-ethynylthiazole and its derivatives.

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